1-(2-Oxoazepane-1-carbonyl)azepan-2-one
Overview
Description
. This compound is characterized by its unique structure, which includes two azepane rings connected by a carbonyl group. It is primarily used in research and development settings and has various applications in chemistry and industry.
Preparation Methods
The synthesis of 1-(2-Oxoazepane-1-carbonyl)azepan-2-one typically involves the reaction of caprolactam with phosgene. The reaction is carried out in the presence of a base such as N-ethyl-N,N-diisopropylamine in a solvent like toluene . The phosgene is introduced gradually while maintaining the reaction temperature between 10°C and 17°C. This method yields N,N’-carbonylbis (ε-caprolactam) with a high purity of 98% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, making the process efficient for large-scale production.
Chemical Reactions Analysis
1-(2-Oxoazepane-1-carbonyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group into hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation Products: Oxides of the original compound.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(2-Oxoazepane-1-carbonyl)azepan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(2-Oxoazepane-1-carbonyl)azepan-2-one involves its interaction with various molecular targets. The carbonyl group plays a crucial role in its reactivity, allowing it to form bonds with other molecules. This interaction can lead to the formation of new compounds or the modification of existing ones. The pathways involved in these reactions are typically governed by the nature of the reagents and the reaction conditions.
Comparison with Similar Compounds
1-(2-Oxoazepane-1-carbonyl)azepan-2-one can be compared with similar compounds such as:
Caprolactam: A precursor in the synthesis of the compound.
Phosgene: Used in the preparation of the compound.
Other Carbonylbis Compounds: Similar in structure but may have different reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its dual azepane ring structure connected by a carbonyl group, which imparts specific chemical properties and reactivity that are valuable in various applications .
Properties
IUPAC Name |
1-(2-oxoazepane-1-carbonyl)azepan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-11-7-3-1-5-9-14(11)13(18)15-10-6-2-4-8-12(15)17/h1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQZGWJEFFDHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)N2CCCCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20413416 | |
Record name | 2H-Azepin-2-one, 1,1'-carbonylbis[hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20413416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19494-73-6 | |
Record name | 2H-Azepin-2-one, 1,1'-carbonylbis[hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20413416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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